molecular formula C10H13F2NO2 B12079088 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol

Cat. No.: B12079088
M. Wt: 217.21 g/mol
InChI Key: FTMHDELDFORPHR-UHFFFAOYSA-N
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Description

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a difluoromethyl group, and a phenoxy group attached to a propanol backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-amino-2-(difluoromethyl)phenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then reacted with a suitable nucleophile, such as an alcohol, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a difluoromethyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

3-[4-amino-2-(difluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H13F2NO2/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14/h2-3,6,10,14H,1,4-5,13H2

InChI Key

FTMHDELDFORPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)OCCCO

Origin of Product

United States

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